molecular formula C15H21FN2O3S B2934212 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954609-67-7

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2934212
CAS No.: 954609-67-7
M. Wt: 328.4
InChI Key: FXJYIGFWIRUCDU-UHFFFAOYSA-N
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Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research. Its structure, featuring a pyrrolidinone core, a 4-fluorobenzyl group, and a propane-sulfonamide chain, is often investigated for its potential to modulate biological targets. The fluorobenzyl moiety is a common pharmacophore known to enhance binding affinity and metabolic stability in drug discovery projects, while the sulfonamide group can serve as a key interaction point in the active site of enzymes. Researchers may explore this compound as a potential inhibitor for enzymatic processes or as a building block for the synthesis of more complex molecules. Its specific physicochemical profile makes it a candidate for studies in neuropharmacology or oncology research, where analogous structures have shown activity. This compound is provided For Research Use Only and is intended for utilization in controlled laboratory settings to advance scientific understanding of its properties and potential applications.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-7-22(20,21)17-9-13-8-15(19)18(11-13)10-12-3-5-14(16)6-4-12/h3-6,13,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJYIGFWIRUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H21FN2O3SC_{15}H_{21}FN_2O_3S with a molecular weight of approximately 328.4 g/mol. Its structure includes a pyrrolidinone ring, a fluorobenzyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC15H21FN2O3SC_{15}H_{21}FN_2O_3S
Molecular Weight328.4 g/mol
CAS Number954609-67-7
PurityTypically 95%

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are critical in numerous physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antimicrobial , anti-inflammatory , and neuroprotective properties. For instance, it has been reported to inhibit the activity of certain enzymes linked to inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. Inhibition studies indicated that it operates competitively, with IC50 values in the low micromolar range.

CompoundIC50 (μM)Mechanism of Action
N-(4-fluorobenzyl)-N'-methylurea0.18Competitive inhibitor of tyrosinase
This compoundTBDCompetitive inhibition

Pharmacological Potential

Several studies have focused on the pharmacological potential of compounds related to this compound. The findings suggest that modifications to the fluorobenzyl group can enhance activity against specific biological targets.

Example Study: Synthesis and Evaluation
A recent synthesis study explored various derivatives of the compound, revealing that specific substitutions enhanced inhibitory effects against target enzymes by increasing binding affinity through improved molecular interactions.

Comparison with Similar Compounds

Structural Analog: CAS 896316-85-1 (N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide)

  • Core Structure : Pyrrolidin-5-one.
  • Substituents : 2,3-Dihydrobenzo[d][1,4]dioxin at the 1-position; propane sulfonamide at the 3-position.
  • Molecular Weight : 340.4 (C₁₅H₂₀N₂O₅S).
  • Key Differences: The dihydrodioxin group introduces additional oxygen atoms, increasing polarity compared to the 4-fluorobenzyl group in the target compound. This may reduce lipophilicity but improve aqueous solubility.

FUB-144 (1-(4-fluorobenzyl)-1H-indole-3-carbonyl-tetramethylcyclopropane)

  • Core Structure : Indole.
  • Substituents : 4-fluorobenzyl at the 1-position; tetramethylcyclopropyl carbonyl at the 3-position.
  • Functional Groups : Carboxamide, fluorinated benzyl.
  • Key Differences: The indole core and carboxamide group contrast with the pyrrolidinone and sulfonamide in the target compound. FUB-144 is associated with cannabinoid receptor modulation due to its indole scaffold, whereas the target’s pyrrolidinone core may favor different biological targets .

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

  • Core Structure : Pyrazolo[3,4-d]pyrimidine.
  • Substituents : Chromen-4-one, fluoro groups, and a sulfonamide-linked benzene.
  • Molecular Weight : 589.1 (empirical data).
  • The sulfonamide in Example 53 is benzene-linked, whereas the target’s sulfonamide is aliphatic, affecting spatial orientation and solubility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Functional Groups Hypothesized Targets
Target Compound Pyrrolidin-5-one 4-fluorobenzyl, propane sulfonamide ~354.4* Sulfonamide, fluorobenzyl Enzymes (e.g., proteases)
CAS 896316-85-1 Pyrrolidin-5-one Dihydrodioxin, propane sulfonamide 340.4 Sulfonamide, ethers CNS targets
FUB-144 Indole 4-fluorobenzyl, tetramethylcyclopropane N/A Carboxamide, fluorobenzyl Cannabinoid receptors
Example 53 () Pyrazolo-pyrimidine Chromenone, fluoro groups 589.1 Sulfonamide, amide Kinases

*Calculated based on molecular formula C₁₆H₂₀FN₂O₃S.

Research Findings and Implications

  • Fluorinated Benzyl Groups : Common in analogs (e.g., FUB series, Example 53) for enhancing metabolic stability and binding affinity through lipophilicity and π-π interactions .
  • Sulfonamide vs.
  • Core Structure Impact: The pyrrolidinone core in the target and CAS 896316-85-1 may favor enzyme inhibition (e.g., proteases), whereas indole (FUB-144) and pyrazolo-pyrimidine (Example 53) cores are linked to receptor or kinase modulation .

Q & A

Basic: How can researchers optimize the synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide to improve yield and purity?

Methodological Answer:
Synthesis optimization often involves stepwise reaction monitoring and reagent selection. For example, using coupling agents like EDC·HCl and HOBt·H₂O (common in sulfonamide synthesis) can enhance amide bond formation efficiency . Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) during intermediate purification steps, such as recrystallization from methanol or acetonitrile, can improve purity . Advanced techniques like column chromatography with silica gel or reverse-phase HPLC (as described for analogous sulfonamides) are critical for isolating high-purity products .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT or COSY experiments to confirm stereochemistry and substituent positions, particularly for the pyrrolidinone and fluorobenzyl groups .
  • HPLC-MS : Use gradients with C18 columns (e.g., Chromolith) to assess purity (>95%) and verify molecular weight via ESI-MS .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Basic: How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:
Solubility screening in DMSO (for stock solutions) followed by dilution into aqueous buffers (PBS, pH 7.4) is standard. For low solubility, consider co-solvents like cyclodextrins or surfactants (e.g., Tween-80) . Nanoformulation (liposomes or PEGylation) may enhance bioavailability for in vivo studies, as demonstrated for spirocyclic sulfonamides .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the fluorobenzyl and sulfonamide moieties?

Methodological Answer:

  • Analog Synthesis : Replace the 4-fluorobenzyl group with halogens (Cl, Br) or methyl groups to assess electronic effects. Modify the sulfonamide’s alkyl chain (e.g., propane vs. butane) .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., carbonic anhydrase) or antiproliferative assays (MTT on cancer cell lines) to correlate substituents with activity .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding interactions with target proteins, guided by ACD/Labs Percepta’s physicochemical predictions .

Advanced: What strategies resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity separately to distinguish target-specific effects .
  • Meta-Analysis : Compare data across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism consistency .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

  • Animal Models : Use rodents for IV/PO dosing (1–10 mg/kg) with plasma sampling over 24h. Monitor metabolites via LC-MS/MS .
  • Tissue Distribution : Apply whole-body autoradiography or homogenization followed by extraction to quantify organ accumulation .
  • Stability Testing : Assess compound integrity in simulated gastric fluid (pH 2) and liver microsomes to predict oral bioavailability .

Advanced: What computational tools predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or MetaDrug to identify likely Phase I/II metabolism sites (e.g., oxidation of pyrrolidinone or sulfonamide cleavage) .
  • In Silico Toxicity : Screen for reactive intermediates (e.g., quinone methides from fluorobenzyl oxidation) using DEREK or ProTox-II .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
  • Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins for LC-MS/MS identification .

Advanced: What methods address stability issues under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .
  • Lyophilization : Stabilize hygroscopic forms by freeze-drying with cryoprotectants (trehalose or mannitol) .

Advanced: How can synergistic effects with existing therapeutics be systematically evaluated?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., 1:1 to 1:10 molar ratios with cisplatin or paclitaxel) to quantify synergy (CI <1) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis vs. DNA repair) .

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